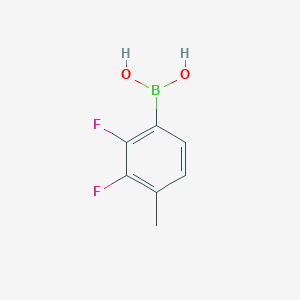

(2,3-Difluoro-4-methylphenyl)boronic acid

Overview

Description

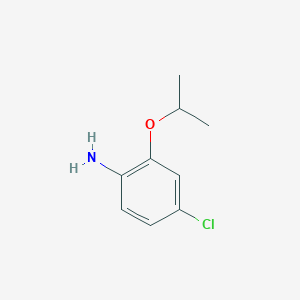

“(2,3-Difluoro-4-methylphenyl)boronic acid” is a boronic acid derivative with the CAS Number: 508235-16-3 . It has a molecular weight of 171.94 and its IUPAC name is 2,3-difluoro-4-methylphenylboronic acid . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of boronic acids, including “this compound”, is relatively simple and well-known . They were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates .Molecular Structure Analysis

The molecular structure of “this compound” is essentially planar , indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring .Chemical Reactions Analysis

Boronic acids, such as “this compound”, are commonly used in Suzuki cross-coupling reactions with aryl and heteroaryl halides .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a linear formula of C7H7BF2O2 .Scientific Research Applications

Chemosensors and Fluorescent Probes : Boronic acids interact with diols to form compounds that can be used as fluorescent sensors for probing carbohydrates and bioactive substances. This has implications in disease diagnosis and treatment (S. Huang et al., 2012).

Protective Groups in Organic Synthesis : Certain boronic acids function as protective groups for diols. This application is essential in synthesizing complex organic molecules, including natural products with medicinal properties (N. Shimada et al., 2018).

Catalysis in Organic Reactions : Boronic acids are increasingly recognized for their catalytic properties in organic reactions, such as aza-Michael additions, which are important in the synthesis of various functionalized molecules (T. Hashimoto et al., 2015).

Biomedical Applications : In the biomedical field, boronic acid polymers have found use in the treatment of diseases like HIV, obesity, diabetes, and cancer. These polymers' unique reactivity and responsive nature make them valuable in various therapeutic applications (J. Cambre & B. Sumerlin, 2011).

Sensing and Imaging Probes : Boronic acids are essential in synthesizing four-coordinate boron(III) complexes, which have applications as luminescent materials in organic electronics and photonics, as well as sensing and imaging probes for biomedical purposes (V. S. Sadu et al., 2017).

Mechanism of Action

Target of Action

The primary target of (2,3-Difluoro-4-methylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, the compound interacts with its target through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction , which is a key pathway in the synthesis of biaryl compounds . This reaction pathway allows for the formation of carbon-carbon bonds, which are fundamental in organic chemistry and are crucial for the synthesis of a wide range of chemical compounds .

Pharmacokinetics

They are readily prepared and used under mild and functional group tolerant reaction conditions .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of biaryl compounds, which have numerous applications in pharmaceuticals, agrochemicals, and materials science .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the success of the SM coupling reaction, in which the compound is involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Boron-containing compounds are usually considered as non-toxic and are found in nature in high concentrations, mainly in vegetables, fruits, and nuts . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name |

(2,3-difluoro-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNYLXVAUJWEMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634768 | |

| Record name | (2,3-Difluoro-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

508235-16-3 | |

| Record name | (2,3-Difluoro-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-difluoro-4-methylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[2,3-C]pyridin-7-amine](/img/structure/B1323152.png)

![4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine](/img/structure/B1323158.png)

![4,7-Dichlorothieno[2,3-d]pyridazine](/img/structure/B1323161.png)